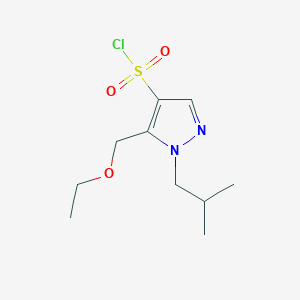
5-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethoxymethyl group, an isobutyl group, and a sulfonyl chloride group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via alkylation of the pyrazole ring using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through a Friedel-Crafts alkylation reaction using isobutyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The pyrazole ring can be subjected to oxidation and reduction reactions, leading to the formation of pyrazole N-oxides or reduced pyrazoline derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Pyrazole N-oxides: Formed from oxidation reactions.
Reduced Pyrazoline Derivatives: Formed from reduction reactions.
科学的研究の応用
5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific functional properties.
作用機序
The mechanism of action of 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition.
Modulating Signaling Pathways: The compound may interact with molecular targets involved in signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
5-(Methoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
5-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness
5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the ethoxymethyl group enhances its solubility and reactivity, while the isobutyl group provides steric hindrance that can influence its interactions with biological targets. The sulfonyl chloride group is a versatile functional group that allows for further derivatization and modification, making this compound a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
5-(ethoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-16-7-9-10(17(11,14)15)5-12-13(9)6-8(2)3/h5,8H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISSGTHBHVYQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1CC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













